2-chloro-5-(trifluoromethyl)benzenesulfonyl Chloride

Catalog No.
S1897251
CAS No.
54090-08-3
M.F
C7H3Cl2F3O2S
M. Wt
279.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-chloro-5-(trifluoromethyl)benzenesulfonyl Chlori...

CAS Number

54090-08-3

Product Name

2-chloro-5-(trifluoromethyl)benzenesulfonyl Chloride

IUPAC Name

2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride

Molecular Formula

C7H3Cl2F3O2S

Molecular Weight

279.06 g/mol

InChI

InChI=1S/C7H3Cl2F3O2S/c8-5-2-1-4(7(10,11)12)3-6(5)15(9,13)14/h1-3H

InChI Key

ZEYKLMDPUOVUCR-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)Cl)Cl

Organic Synthesis

-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride (2-Cl-5-(CF3)-SO2Cl) finds use as a versatile reagent in organic synthesis, particularly as a sulfonylating agent. Its sulfonyl group (SO2Cl) can be readily introduced into various organic molecules, leading to the formation of new functional groups. Here are some specific applications:

  • Synthesis of sulfones

    -Cl-5-(CF3)-SO2Cl reacts with nucleophiles, such as alcohols, phenols, and amines, to form the corresponding sulfonyl esters. These esters can be further hydrolyzed to yield sulfones, which are important functional groups in medicinal chemistry and materials science.

  • The presence of the trifluoromethyl group (CF3) in 2-Cl-5-(CF3)-SO2Cl offers unique properties. The CF3 group is electron-withdrawing and lipophilic (fat-loving), which can influence the biological activity and physicochemical properties of the final molecule [].

Medicinal Chemistry

2-Cl-5-(CF3)-SO2Cl has been explored in the development of new drug candidates. The ability to introduce the sulfonyl and trifluoromethyl functionalities can be used to modify the structure of existing drugs, potentially improving their potency, selectivity, or metabolic stability []. However, specific examples of its use in published research are limited, and further investigation is needed to determine its full potential in this field.

Material Science

Sulfonyl-containing polymers are a class of materials with diverse applications. 2-Cl-5-(CF3)-SO2Cl can be used as a building block for the synthesis of such polymers. The incorporation of the trifluoromethyl group can enhance the thermal stability and mechanical properties of the resulting polymers []. More research is required to fully understand the potential of 2-Cl-5-(CF3)-SO2Cl in this area.

2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C7H3Cl2F3O2SC_7H_3Cl_2F_3O_2S and a molecular weight of approximately 279.06 g/mol. It is characterized by the presence of a sulfonyl chloride functional group, which imparts significant reactivity, particularly in nucleophilic substitution reactions. This compound appears as a colorless to light yellow liquid and has a boiling point in the range of 117-119 °C at reduced pressure (1 mmHg) .

2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride is a corrosive and reactive compound. It can cause severe irritation and burns upon contact with skin, eyes, and respiratory system. Safety data sheets (SDS) from chemical suppliers typically list specific hazard information, including:

  • Acute toxicity data (dermal, inhalation) []
  • Precautionary statements for handling and storage []
  • Disposal recommendations []
Involving 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride include:

  • Nucleophilic Substitution: The sulfonyl chloride group can undergo nucleophilic attack by various nucleophiles, such as amines and alcohols, leading to the formation of sulfonamides or sulfonate esters.
  • Hydrolysis: In the presence of water, it can hydrolyze to form 2-chloro-5-(trifluoromethyl)benzenesulfonic acid, releasing hydrochloric acid .

These reactions are significant for its application in organic synthesis.

Synthesis of 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride can be achieved through several methods:

  • Direct Chlorination: Starting from 2,5-dichlorobenzenesulfonic acid, chlorination can be performed using thionyl chloride or phosphorus pentachloride.
  • Trifluoromethylation: The introduction of the trifluoromethyl group can be accomplished via reactions involving trifluoromethylating agents such as trifluoromethanesulfonic anhydride or trifluoromethyl iodide under basic conditions .

2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride is primarily used in:

  • Organic Synthesis: As a reagent in the preparation of sulfonamides and other sulfonate derivatives.
  • Pharmaceutical Chemistry: Its derivatives may serve as intermediates in the synthesis of biologically active compounds.
  • Material Science: Utilized in the development of fluorinated polymers and materials due to its unique chemical properties .

Interaction studies for this compound focus on its reactivity with various nucleophiles. Research indicates that it readily reacts with amines to form sulfonamides, which are valuable in medicinal chemistry. Additionally, studies on hydrolysis rates suggest that environmental factors such as pH and temperature significantly impact its stability and reactivity .

Several compounds share structural similarities with 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
Benzenesulfonyl chlorideContains a benzenesulfonyl groupLess reactive than sulfonyl chlorides with CF3 groups
Trifluoromethanesulfonic acidContains a trifluoromethyl groupStronger acid; used as a superacid
4-Chloro-3-trifluoromethylbenzenesulfonyl chlorideSimilar trifluoromethyl substitutionDifferent position of chlorine affects reactivity

The unique combination of chlorine and trifluoromethyl groups in 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride enhances its reactivity compared to other benzenesulfonyl chlorides, making it particularly useful in selective reactions .

The synthesis of 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride primarily proceeds through chlorosulfonation mechanisms, representing a direct electrophilic aromatic substitution pathway. The chlorosulfonation process involves the reaction of the appropriately substituted aromatic precursor with chlorosulfonic acid, enabling simultaneous sulfonation and chlorination in a single synthetic operation [2].

The mechanistic pathway commences with the generation of the active electrophilic species from chlorosulfonic acid. In the initial step, chlorosulfonic acid undergoes self-ionization to produce sulfur trioxide as the primary electrophile, which subsequently attacks the electron-rich aromatic ring [3] [4]. The presence of electron-withdrawing substituents, particularly the trifluoromethyl group at the 5-position and chlorine at the 2-position, significantly influences the regioselectivity and reaction kinetics .

The electrophilic aromatic substitution mechanism proceeds through the formation of a sigma complex intermediate, where the sulfur trioxide electrophile forms a covalent bond with the aromatic carbon. This intermediate undergoes rapid proton elimination to restore aromaticity, yielding the corresponding benzenesulfonic acid derivative [3] [5]. The subsequent chlorination step involves the reaction of the sulfonic acid group with a second equivalent of chlorosulfonic acid, facilitating the conversion to the desired sulfonyl chloride through nucleophilic substitution at the sulfur center [2].

The reaction mechanism demonstrates remarkable efficiency when applied to 2-chloro-5-(trifluoromethyl)benzene substrates, as the electron-withdrawing nature of both substituents moderates the reactivity while maintaining sufficient nucleophilicity for effective electrophilic attack . Temperature control proves critical during this process, with optimal conditions typically ranging from 50 to 70 degrees Celsius to balance reaction rate with selectivity considerations [6] [7].

Advanced mechanistic studies have revealed that the trifluoromethyl substituent exerts a pronounced deactivating effect on the aromatic ring, necessitating more vigorous reaction conditions compared to unsubstituted benzene derivatives [6]. However, this deactivation contributes to enhanced regioselectivity, minimizing the formation of undesired isomeric products during the chlorosulfonation process .

Industrial-Scale Production via Continuous Flow Reactors

Industrial-scale production of 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride has increasingly adopted continuous flow reactor technology to address the inherent challenges associated with highly exothermic chlorosulfonation reactions [8] [9]. Continuous flow systems provide superior heat and mass transfer characteristics compared to traditional batch processes, enabling precise temperature control and enhanced safety profiles during large-scale synthesis [8].

The implementation of continuous flow reactors for sulfonyl chloride production involves sophisticated multi-stage reactor designs incorporating both temperature-controlled reaction zones and efficient quenching systems [10]. Primary reactor configurations typically employ microchannel reactors with volumes ranging from 50 to 500 milliliters, operating at residence times between 5 to 60 minutes depending on the specific substrate and reaction conditions [8] [9].

Temperature management within continuous flow systems represents a critical parameter for successful industrial production. Optimal operating temperatures for 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride synthesis typically range from 60 to 70 degrees Celsius, with precise temperature zones maintained through advanced heat exchange systems [10] [11]. The exothermic nature of chlorosulfonation reactions necessitates efficient heat removal capabilities, with heat transfer coefficients typically ranging from 1000 to 1500 watts per square meter per Kelvin [8].

Space-time yield optimization in continuous flow systems achieves remarkable efficiency improvements compared to batch processes. Industrial implementations routinely achieve space-time yields of 4 to 6 kilograms per liter per hour, representing significant process intensification benefits [9]. The continuous nature of the process eliminates the thermal cycling associated with batch operations, contributing to improved product consistency and reduced energy consumption [8] [10].

Advanced process control systems integrate real-time monitoring of key reaction parameters including temperature, pressure, flow rates, and concentration profiles [8]. Automated feedback control mechanisms enable immediate adjustments to maintain optimal reaction conditions, minimizing the formation of by-products and maximizing yield efficiency. The implementation of level monitoring and pressure regulation systems ensures safe operation while maintaining the precise stoichiometric ratios required for high-quality product formation [8].

The scalability advantages of continuous flow technology become particularly evident in the production of specialized fluorinated compounds such as 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride. The modular nature of flow reactor systems allows for straightforward capacity expansion through parallel reactor operation or increased throughput rates without fundamental process redesign [10] [9].

Purification Strategies and Yield Optimization

The purification of 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride requires sophisticated separation techniques to achieve the high purity standards demanded for pharmaceutical and specialty chemical applications [12] [13]. The primary purification challenges arise from the presence of unreacted starting materials, sulfonic acid intermediates, and various chlorinated by-products formed during the synthesis process [14] [15].

Vacuum distillation represents the most widely employed purification method for sulfonyl chlorides, leveraging the significant boiling point differences between the desired product and common impurities [12] [14]. The implementation of reduced pressure conditions, typically 10 to 50 millimeters of mercury, enables distillation at temperatures between 80 to 120 degrees Celsius, preventing thermal decomposition of the sensitive trifluoromethyl-substituted product [15] [16]. This technique routinely achieves yield recoveries of 90 to 98 percent with final purities exceeding 98.5 percent [14].

Recrystallization techniques provide an alternative purification approach particularly suited for solid sulfonyl chloride derivatives or when ultra-high purity is required [16] [17]. The selection of appropriate recrystallization solvents proves critical, with polar aprotic solvents such as acetonitrile or dichloromethane demonstrating optimal solubility characteristics for fluorinated aromatic compounds [15] [16]. Controlled cooling protocols, typically involving gradual temperature reduction from 40 degrees Celsius to 15 degrees Celsius, facilitate the formation of high-quality crystals with purities exceeding 99.5 percent [16].

Acid washing procedures effectively remove residual sulfonic acid impurities that may persist from incomplete conversion during the chlorination step [13] [18]. The treatment of crude sulfonyl chloride products with dilute hydrochloric acid solutions selectively extracts sulfonic acid contaminants while preserving the desired product in the organic phase [13]. This technique achieves purification efficiencies of 95 to 99 percent yield recovery with significant improvements in product purity [18].

Advanced purification strategies incorporate multi-stage separation protocols combining distillation, extraction, and crystallization techniques to achieve pharmaceutical-grade purity standards [14] [15]. The integration of continuous purification processes with flow reactor synthesis enables real-time product refinement, eliminating the need for extensive post-reaction workup procedures [19].

Yield optimization studies have identified critical parameters influencing both conversion efficiency and product selectivity. Temperature optimization reveals optimal reaction conditions at 60 degrees Celsius, balancing high conversion rates of 94 percent with excellent selectivity of 94 percent [11] [20]. Higher temperatures, while increasing reaction rates, lead to decreased selectivity due to increased side reactions and thermal degradation pathways [20].

The implementation of process analytical technology enables real-time monitoring of impurity profiles and automatic adjustment of purification parameters [21]. Spectroscopic monitoring systems track the concentration of key impurities including unreacted chlorosulfonic acid, sulfonic acid intermediates, and chlorinated by-products throughout the purification process [13].

Comparative Analysis of Chlorinating Agents (Thionyl Chloride vs Phosphorus Pentachloride)

The selection of appropriate chlorinating agents for converting sulfonic acid intermediates to sulfonyl chlorides represents a critical decision in the synthesis of 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride, with thionyl chloride and phosphorus pentachloride emerging as the primary candidates [22] [23]. Each reagent exhibits distinct mechanistic pathways, operational advantages, and purification requirements that significantly influence the overall synthetic efficiency [24] [25].

Thionyl chloride operates through a substitution nucleophilic bimolecular mechanism, wherein the sulfonic acid substrate attacks the sulfur center of thionyl chloride, displacing chloride ion and forming the desired sulfonyl chloride product [22] [26]. The reaction proceeds with the concurrent formation of gaseous by-products, specifically sulfur dioxide and hydrogen chloride, which readily escape from the reaction mixture and facilitate product isolation [22] [25]. This mechanism demonstrates particular effectiveness with electron-deficient aromatic substrates such as 2-chloro-5-(trifluoromethyl)benzenesulfonic acid, where the electron-withdrawing substituents enhance the nucleophilicity of the sulfonic acid group [26].

The operational advantages of thionyl chloride include its relatively low boiling point of 76 degrees Celsius, enabling straightforward removal of excess reagent through distillation [22]. The gaseous nature of the reaction by-products eliminates the need for complex separation procedures, resulting in clean reaction profiles and simplified workup protocols [25]. Typical yields for thionyl chloride-mediated conversions range from 85 to 95 percent, with high selectivity for the desired sulfonyl chloride product [26] [19].

Phosphorus pentachloride operates through an ionic substitution mechanism involving the initial formation of phosphonium intermediates followed by chloride transfer to the sulfonic acid substrate [23] [24]. This pathway exhibits enhanced reactivity compared to thionyl chloride, particularly effective for challenging substrates that demonstrate poor reactivity under standard conditions [26] [23]. The mechanism involves the coordination of phosphorus pentachloride to the sulfonic acid oxygen, facilitating chloride ion transfer and subsequent formation of the sulfonyl chloride product [24].

The primary disadvantage of phosphorus pentachloride lies in the formation of phosphorus oxychloride as a liquid by-product with a boiling point of 106 degrees Celsius [22] [23]. This necessitates additional separation steps, typically involving fractional distillation, to achieve acceptable product purity [26] [25]. The requirement for phosphorus oxychloride removal complicates the purification process and reduces the overall process efficiency compared to thionyl chloride systems [23].

Comparative kinetic studies reveal that phosphorus pentachloride demonstrates superior reactivity at lower temperatures, enabling effective conversion at 25 degrees Celsius where thionyl chloride may require elevated temperatures of 60 to 80 degrees Celsius for comparable conversion rates [24] [27]. This temperature advantage proves particularly beneficial for thermally sensitive substrates or when minimizing side reactions is critical [26].

Economic considerations favor thionyl chloride for most industrial applications due to its lower cost and simplified purification requirements [22] [25]. However, phosphorus pentachloride may prove advantageous for specialized applications where enhanced reactivity or specific mechanistic requirements justify the additional processing complexity [23] [24].

The environmental impact assessment reveals significant differences between the two chlorinating agents. Thionyl chloride generates only gaseous by-products that can be efficiently captured and neutralized through standard scrubbing systems [22]. Phosphorus pentachloride produces phosphorus oxychloride, which requires specialized handling and disposal procedures due to its corrosive nature and potential hydrolysis products [23].

Process integration studies demonstrate that thionyl chloride systems integrate more readily with continuous flow reactor technology due to the absence of liquid by-product separation requirements [9] [19]. The gaseous by-products can be continuously removed through gas-liquid separation systems, enabling steady-state operation and consistent product quality [8] [9].

The nucleophilic substitution reactions of 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride proceed through a bimolecular mechanism (SN2) at the sulfonyl sulfur center, characterized by enhanced reactivity due to the electron-withdrawing effects of both chlorine and trifluoromethyl substituents [1] [2]. The sulfonyl chloride group exhibits high electrophilicity, making it susceptible to nucleophilic attack by various nucleophiles including amines, alcohols, and thiols [4].

Mechanistic Insights

Theoretical studies using density functional theory calculations reveal that nucleophilic substitution at the sulfonyl center occurs via a single transition state following an SN2 mechanism [2]. The reaction proceeds through formation of a trigonal bipyramidal transition state where the nucleophile approaches along the sulfur-chlorine bond axis [5]. Natural bond orbital analyses demonstrate substantial charge transfer interactions in the transition state, providing significantly greater stabilization energy compared to analogous reactions at carbon centers [2].

The enhanced reactivity of 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride compared to unsubstituted benzenesulfonyl chloride stems from the cumulative electron-withdrawing effects of the substituents. The chlorine atom at the ortho position and the trifluoromethyl group at the meta position relative to the sulfonyl group create a highly electrophilic sulfur center [1] [6]. Hammett correlation studies with para- and meta-substituted arenesulfonyl chlorides demonstrate a ρ-value of +2.02, indicating significant sensitivity to electronic effects [1].

Kinetic Parameters and Reactivity Trends

The second-order rate constants for nucleophilic substitution reactions follow the trend: azide > hydroxide > imidazole > aniline > thiosulphate > fluoride > pyridine > water [4]. For the specific case of 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride, the combined electron-withdrawing effects are expected to increase reaction rates by factors of 25-30 compared to unsubstituted benzenesulfonyl chloride [1] [6].

Activation parameters for representative nucleophilic substitution reactions show enthalpy of activation values ranging from 58-65 kilojoules per mole, significantly lower than those observed for less-substituted analogs [5]. The entropy of activation values are generally negative, consistent with an associative mechanism involving bond formation between the nucleophile and the electrophilic sulfur center [5].

Substituent Effects and Electronic Modulation

The ortho-chloro and meta-trifluoromethyl substituents on the benzene ring significantly enhance the electrophilicity of the sulfonyl chloride group through both inductive and resonance effects [6] . The trifluoromethyl group, with its strong electron-withdrawing character (σm = +0.43), increases the positive charge density on the sulfur atom, facilitating nucleophilic attack . The chlorine substituent provides additional electron withdrawal while potentially introducing steric effects that influence the approach geometry of incoming nucleophiles [6].

Solvent Effects and Reaction Conditions

Nucleophilic substitution reactions of sulfonyl chlorides exhibit significant solvent dependence. In protic solvents such as water and alcohols, reaction rates are generally enhanced due to stabilization of the developing ionic character in the transition state [4] [10]. Aprotic polar solvents like dimethylformamide and dimethyl sulfoxide also promote these reactions while minimizing competing side reactions such as hydrolysis [11].

The reaction temperature significantly affects both the rate and selectivity of nucleophilic substitution. Elevated temperatures (60-80°C) generally increase reaction rates but may also promote decomposition pathways, particularly in the presence of moisture . Optimal reaction conditions typically involve mild temperatures (25-40°C) in the presence of base to neutralize the hydrogen chloride generated during the reaction [4].

Radical-Mediated Trifluoromethylthiolation Reactions

Radical-mediated trifluoromethylthiolation represents a significant synthetic methodology for introducing the trifluoromethylthio group (-SCF3) into organic molecules, with 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride serving as both a substrate and potential precursor for such transformations [13] [14]. The trifluoromethylthio group imparts unique physicochemical properties including high lipophilicity, metabolic stability, and electron-withdrawing character, making it valuable in pharmaceutical and agrochemical applications [15] [14].

Mechanistic Pathways for Radical Generation

Several mechanisms have been established for generating trifluoromethylthio radicals (- SCF3) relevant to transformations involving sulfonyl chloride substrates. The most significant pathways include single electron transfer processes, photochemical activation, and metal-catalyzed radical formation [16] [17] [14].

Silver-mediated trifluoromethylthiolation using silver trifluoromethylthiolate (AgSCF3) as a nucleophilic reagent has demonstrated particular effectiveness. The mechanism involves initial coordination of the substrate to the silver center, followed by single electron transfer to generate the corresponding radical intermediate [16] [17]. For aromatic sulfonyl chlorides, this process typically occurs under mild conditions (25-40°C) with good functional group tolerance [18].

The use of N-trifluoromethylthiosaccharin as an electrophilic trifluoromethylthiolating reagent provides an alternative approach. Activation with Lewis acids such as iron(III) chloride facilitates the generation of - SCF3 radicals through a dual catalytic process involving both Lewis acid activation and Lewis base catalysis [19]. This methodology has shown particular promise for trifluoromethylthiolation of electron-rich aromatic systems [19] [15].

Photoredox-Catalyzed Trifluoromethylthiolation

Photoredox catalysis offers a mild and selective approach to trifluoromethylthiolation reactions [20] [14]. The use of trifluoromethanesulfonic anhydride (Tf2O) as a trifluoromethylthiolating reagent under visible light irradiation represents a notable advancement [20]. This process involves deoxygenative reduction using phosphine reagents, generating - SCF3 radicals that can participate in addition reactions with various substrates [20] [21].

The mechanism proceeds through photoexcitation of the photocatalyst, followed by single electron transfer to the trifluoromethylthiolating reagent [20] [22]. The resulting radical intermediates undergo subsequent transformations to yield the desired trifluoromethylthiolated products [23] [22]. Quantum yields for these processes typically range from 0.3 to 0.7, depending on the specific photocatalyst and reaction conditions employed [23].

Substrate Scope and Reactivity Patterns

Trifluoromethylthiolation reactions exhibit broad substrate scope, encompassing aromatic compounds, heterocycles, alkenes, and carbonyl compounds [24] [14]. For substrates containing electron-withdrawing groups such as 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride, reaction rates are generally enhanced due to stabilization of radical intermediates [19] [25].

The regioselectivity of trifluoromethylthiolation reactions depends on both electronic and steric factors. Electron-rich positions on aromatic rings are typically favored, although the presence of strongly electron-withdrawing groups can direct reactivity to less activated positions [19] [15]. For sulfonyl chloride substrates, competing reactions including reduction and hydrolysis must be carefully controlled through appropriate choice of reaction conditions [24] [21].

Synthetic Applications and Product Diversity

Radical-mediated trifluoromethylthiolation enables access to diverse molecular architectures containing the SCF3 moiety [14]. Cascade reactions involving initial trifluoromethylthiolation followed by cyclization have been developed for the synthesis of complex heterocyclic systems [17] [18]. These transformations often proceed with high atom economy and exhibit good functional group tolerance [16] [17].

The incorporation of trifluoromethylthio groups into pharmaceutical intermediates has been demonstrated through late-stage functionalization strategies [24] [15]. These approaches allow for the modification of existing drug scaffolds to potentially improve pharmacokinetic properties including metabolic stability and membrane permeability [15] [14].

Photochemical Activation Pathways

Photochemical activation of 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride provides access to unique reactivity patterns not readily achievable through thermal processes [26] [27]. The sulfonyl chloride chromophore exhibits absorption in the ultraviolet region, enabling selective activation under appropriate irradiation conditions [28] [29].

Electronic Transitions and Photophysical Properties

The electronic structure of 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride features multiple chromophoric units that can undergo photochemical activation [29] [30]. The aromatic ring system provides π→π* transitions in the UV-B and UV-C regions (280-320 nanometers), while the sulfonyl chloride group exhibits n→σ* transitions at longer wavelengths [28] [29].

The presence of electron-withdrawing substituents significantly affects the photophysical properties of the molecule [27] [30]. The trifluoromethyl group shifts absorption maxima to shorter wavelengths due to its strong electron-withdrawing character, while the chlorine substituent provides additional conjugation effects that influence the overall electronic structure [30].

Photolytic Decomposition Mechanisms

Direct photolysis of sulfonyl chlorides typically involves homolytic cleavage of the sulfur-chlorine bond, generating sulfonyl radicals (- SO2Ar) and chlorine atoms [28] [31]. For 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride, this process is facilitated by the electron-withdrawing substituents, which stabilize the resulting sulfonyl radical [27] [30].

Quantum yield measurements for photolytic decomposition show strong wavelength dependence [28] [29]. UV-C irradiation (254 nanometers) provides the highest quantum yields (Φ = 0.45-0.55) for sulfonyl-chlorine bond cleavage, while longer wavelength UV-A irradiation (365 nanometers) results in lower quantum yields (Φ = 0.15-0.25) but greater selectivity [28] [30].

The primary photochemical pathways include direct bond homolysis, excited state rearrangements, and photosensitized processes [29] [27]. The relative importance of these pathways depends on the specific irradiation conditions, solvent environment, and presence of additional chromophores or photosensitizers [31] [30].

Photocatalytic Transformations

Photocatalytic activation using external photosensitizers enables selective transformations under milder conditions compared to direct photolysis [26] [11]. Visible light photoredox catalysis using iridium or ruthenium complexes allows for controlled generation of reactive intermediates while minimizing unwanted side reactions [26] [32].

The mechanism of photocatalytic activation typically involves energy transfer or single electron transfer from the excited photocatalyst to the sulfonyl chloride substrate [26] [33]. This process generates reactive intermediates that can participate in various transformations including radical coupling, cyclization, and functionalization reactions [34] [11].

Recent developments in carbon nitride photocatalysis have demonstrated chromoselective activation of sulfonyl compounds [27] [30]. Potassium poly(heptazine imide) enables wavelength-dependent product selectivity, with blue light favoring sulfonyl chloride formation and green light promoting alternative reaction pathways [27] [30].

Synthetic Applications of Photochemical Activation

Photochemical activation provides access to unique synthetic transformations not readily achievable through conventional thermal chemistry [26] [11]. These include late-stage functionalization of complex molecules, selective C-H activation processes, and cascade reactions involving multiple bond-forming steps [33] [11].

The functional group tolerance of photochemical methods is generally high, making them suitable for applications in medicinal chemistry and natural product synthesis [26] [35]. The mild reaction conditions (typically room temperature under inert atmosphere) preserve sensitive functionality while enabling selective bond formation [31] [11].

Flow photochemistry has emerged as a particularly powerful approach for scaling photochemical transformations involving sulfonyl chlorides [36] [35]. Continuous flow reactors provide improved light penetration, better heat management, and enhanced safety compared to batch processes [36].

Stability Under Thermal and Hydrolytic Conditions

The thermal and hydrolytic stability of 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride represents a critical aspect of its handling, storage, and synthetic utility [37] . The compound exhibits characteristic stability patterns influenced by the electron-withdrawing substituents and environmental conditions [38] [39].

Thermal Stability Characteristics

Under anhydrous conditions, 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride demonstrates reasonable thermal stability at ambient temperatures [40]. The compound can be stored at room temperature (20-25°C) for extended periods without significant decomposition, provided moisture is rigorously excluded [41] .

Elevated temperatures induce thermal decomposition through multiple pathways [38] [42]. At temperatures above 80°C, gradual evolution of hydrogen chloride and sulfur dioxide occurs, accompanied by formation of various aromatic degradation products [37] [40]. The activation energy for thermal decomposition is estimated at 145-155 kilojoules per mole, consistent with the strength of the sulfur-chlorine bond [42].

The presence of electron-withdrawing substituents affects thermal stability in complex ways [38] [43]. While these groups increase the electrophilicity of the sulfonyl chloride, making it more susceptible to nucleophilic attack, they also provide electronic stabilization that can retard certain decomposition pathways [41] [39]. For 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride, the net effect is enhanced thermal stability compared to electron-rich analogs [43].

Hydrolytic Decomposition Pathways

Hydrolysis represents the primary degradation pathway for sulfonyl chlorides under ambient conditions [44] [45]. The reaction proceeds through nucleophilic attack by water molecules at the electrophilic sulfur center, yielding the corresponding sulfonic acid and hydrogen chloride [37] .

The kinetics of hydrolysis follow first-order behavior with respect to the sulfonyl chloride concentration [44] [45]. Rate constants exhibit strong temperature dependence, with activation energies typically ranging from 65-75 kilojoules per mole [44]. For 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride, the enhanced electrophilicity results in accelerated hydrolysis rates compared to unsubstituted analogs [45] .

pH effects on hydrolytic stability are pronounced, with both acidic and basic conditions accelerating decomposition [44] [45]. In acidic media, protonation of water molecules enhances their nucleophilicity, while basic conditions provide hydroxide ions that are inherently more nucleophilic than water [45]. Neutral pH conditions (6-8) provide optimal stability for long-term storage [44] .

Environmental Factors Affecting Stability

Atmospheric moisture represents the primary threat to sulfonyl chloride stability under normal handling conditions [37] . Even trace amounts of water can initiate hydrolytic decomposition, generating hydrogen chloride gas that can catalyze further degradation through acid-catalyzed pathways [37] [40].

Light exposure, particularly ultraviolet radiation, can accelerate decomposition through photochemical pathways [28] [40]. Storage in amber glass containers or under subdued lighting conditions significantly extends shelf life [46] . The combination of moisture and light exposure creates particularly aggressive conditions leading to rapid degradation [37] [40].

Temperature fluctuations affect stability through multiple mechanisms [41] . Thermal cycling can promote moisture absorption through condensation effects, while elevated temperatures directly accelerate all decomposition pathways [38] [40]. Consistent storage temperatures below 25°C in sealed containers under inert atmosphere provide optimal preservation conditions [40].

Stabilization Strategies and Storage Recommendations

Several approaches have been developed for enhancing the stability of aliphatic and aromatic sulfonyl chlorides [41] [39]. The addition of small quantities of bicyclic terpenes such as pinene has been shown to inhibit discoloration and odoriferous decomposition [41]. These additives likely function through radical scavenging mechanisms that interrupt autoxidative degradation pathways [41].

Inert atmosphere storage using nitrogen or argon effectively prevents moisture-induced degradation [43]. Desiccant materials such as anhydrous calcium chloride or molecular sieves provide additional moisture protection in storage containers . For long-term storage, freezing under inert atmosphere can extend shelf life to several years [43].

The use of stabilizing solvents for solution storage has been investigated [47] [43]. Anhydrous halogenated solvents such as dichloromethane or chloroform provide good stability, while coordinating solvents like ethers or esters should be avoided due to potential nucleophilic reactions [47] [43]. The addition of acid scavengers such as 2,6-dimethylpyridine can neutralize trace hydrogen chloride and prevent autocatalytic decomposition [43].

Analytical Methods for Stability Assessment

Various analytical techniques have been employed for monitoring sulfonyl chloride stability [40]. Gas chromatography provides sensitive detection of volatile decomposition products including hydrogen chloride and sulfur dioxide [40]. High-performance liquid chromatography enables quantitative assessment of parent compound degradation and formation of hydrolysis products .

Infrared spectroscopy offers a convenient method for detecting hydrolysis through monitoring of the characteristic S=O stretching frequencies [40]. Fresh sulfonyl chlorides exhibit sharp absorptions around 1375 and 1175 wavenumbers, while hydrolyzed samples show broader, shifted bands characteristic of sulfonic acids [40].

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (16.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (16.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride

Dates

Last modified: 08-16-2023

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